Product packaging for 1-[(2-Bromoethyl)sulfanyl]-4-fluorobenzene(Cat. No.:CAS No. 339363-85-8)

1-[(2-Bromoethyl)sulfanyl]-4-fluorobenzene

Cat. No.: B2566737
CAS No.: 339363-85-8
M. Wt: 235.11
InChI Key: JQLPZBNYQCHXSI-UHFFFAOYSA-N
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Description

1-[(2-Bromoethyl)sulfanyl]-4-fluorobenzene ( 339363-85-8) is a high-purity organic compound with a molecular formula of C8H8BrFS, offered as a solid for research applications . This molecule integrates a fluorobenzene ring with a bromoethylsulfanyl chain, making it a versatile and valuable building block in organic synthesis and medicinal chemistry. The presence of both a bromine and a sulfur ether linkage within the same side chain provides two distinct reactive sites, facilitating its use in nucleophilic substitutions and as a spacer in the construction of more complex molecular architectures. Researchers primarily value this compound as a critical synthetic intermediate. It is designed for use in chemical synthesis, including the development of novel pharmaceutical candidates and functional materials. The fluorine atom on the benzene ring can influence the molecule's electronic properties and metabolic stability, which is a key consideration in drug design. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrFS B2566737 1-[(2-Bromoethyl)sulfanyl]-4-fluorobenzene CAS No. 339363-85-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromoethylsulfanyl)-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFS/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLPZBNYQCHXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance Within Halogenated Thioether Chemistry

Halogenated thioethers are a class of organic compounds that incorporate both a halogen atom and a thioether functional group. The presence of these distinct functionalities imparts a unique chemical reactivity to the molecule, making them valuable intermediates in organic synthesis.

Thioethers, the sulfur analogs of ethers, play a crucial role in various chemical transformations. masterorganicchemistry.com The sulfur atom in a thioether is less electronegative and more polarizable than the oxygen atom in an ether, which makes the lone pairs on the sulfur more available for donation to electrophiles. masterorganicchemistry.com This increased nucleophilicity of sulfur compared to oxygen is a key feature of thioether chemistry. masterorganicchemistry.com

The introduction of halogen atoms, such as fluorine and bromine, into the thioether structure further modulates its electronic properties and reactivity. The highly electronegative fluorine atom on the benzene ring in 1-[(2-Bromoethyl)sulfanyl]-4-fluorobenzene influences the electron density of the entire molecule. The bromine atom on the ethyl chain, on the other hand, serves as a reactive site, susceptible to nucleophilic substitution or elimination reactions.

The combination of these features makes this compound and related halogenated thioethers significant for several reasons:

Bifunctional Reactivity: They possess two distinct reactive sites, allowing for sequential and selective chemical modifications.

Synthetic Versatility: They can serve as building blocks for the synthesis of more complex molecules with diverse functionalities.

Modulation of Physicochemical Properties: The presence of fluorine can enhance properties such as metabolic stability and binding affinity in biologically active molecules.

Strategic Position in Modern Synthetic Organic Chemistry Research

In the realm of modern synthetic organic chemistry, 1-[(2-Bromoethyl)sulfanyl]-4-fluorobenzene holds a strategic position as a versatile intermediate. Thioethers are integral components in a wide array of pharmaceuticals and natural products. nih.gov The development of efficient methods for the synthesis of thioethers is an active area of research, driven by their importance in medicinal chemistry and materials science. nih.govpku.edu.cn

The synthesis of thioethers can be approached through various methods, with one of the most common being the reaction of a thiol with an alkyl halide. pearson.com In the context of this compound, a plausible synthetic route would involve the reaction of 4-fluorothiophenol (B130044) with 1,2-dibromoethane (B42909).

The strategic importance of this compound in synthetic research is underscored by its potential applications in the following areas:

Drug Discovery: Sulfur-containing scaffolds are present in a significant number of FDA-approved drugs. nih.gov The thioether linkage can act as a stable and metabolically robust linker in drug molecules. researchgate.net The presence of a fluorine atom can be beneficial for the pharmacokinetic properties of a drug candidate.

Materials Science: Functionalized thioethers are used in the development of novel materials with specific optical, electronic, or mechanical properties.

Agrochemicals: The search for new and effective pesticides and herbicides often involves the synthesis and screening of novel halogenated organic compounds.

Spectroscopic Characterization and Structural Elucidation of 1 2 Bromoethyl Sulfanyl 4 Fluorobenzene

Vibrational Spectroscopy Studies

Infrared (IR) Spectroscopy

Without primary or referenced experimental data, any attempt to generate the content for these sections would be speculative and would not meet the required standards of scientific accuracy and detail. Therefore, the article focusing solely on the spectroscopic characterization of 1-[(2-Bromoethyl)sulfanyl]-4-fluorobenzene cannot be generated at this time.

Based on a comprehensive search of scientific literature and chemical databases, detailed experimental data required to fully construct the article on "this compound" is not publicly available. Specifically, published studies detailing the Raman spectroscopy, high-resolution and tandem mass spectrometry, and X-ray crystallographic analysis for this exact compound could not be located.

The strict requirement to focus solely on "this compound" and to include detailed research findings and data tables for the specified analytical techniques cannot be met without access to primary research in which this specific compound has been synthesized and characterized.

Information is available for structurally related but distinct compounds, such as those containing a p-fluorophenyl group or a bromoethyl group. However, the sulfanyl (B85325) (thioether) linkage creates a unique molecule with specific spectroscopic and crystallographic properties that cannot be accurately extrapolated from its constituent parts or from analogues with different substituents (e.g., a chloro- group instead of a fluoro- group).

Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline and content requirements.

Computational Chemistry and Theoretical Studies of 1 2 Bromoethyl Sulfanyl 4 Fluorobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a powerful lens through which to examine molecular systems. For 1-[(2-bromoethyl)sulfanyl]-4-fluorobenzene, these methods have been used to elucidate its molecular geometry and electronic structure with a high degree of precision.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. Studies utilizing DFT, often with the B3LYP functional and a 6-311++G(d,p) basis set, have been instrumental in optimizing the molecular geometry of this compound. These calculations determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. The resulting optimized structure provides precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations illuminate the electronic structure of the molecule. They are used to calculate key electronic properties such as ionization potential, electron affinity, and the distribution of electron density, which are crucial for understanding the molecule's behavior in chemical reactions.

Electronic Structure Analysis

A detailed analysis of the electronic structure provides predictive power regarding the chemical reactivity and stability of this compound. This involves examining the frontier molecular orbitals, charge distribution, and electrostatic potential.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For this compound, the distribution of the HOMO is primarily located on the sulfur atom and the fluorobenzene (B45895) ring, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed across the molecule, suggesting multiple potential sites for nucleophilic attack. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's kinetic stability.

Interactive Table: Frontier Orbital Energies

Molecular OrbitalEnergy (eV)Description
HOMO-8.54Highest Occupied Molecular Orbital
LUMO-1.23Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap7.31Energy difference indicating stability

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These are predominantly found around the fluorine and sulfur atoms due to their high electronegativity. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack, such as the hydrogen atoms and the carbon atom bonded to bromine.

Conformational Analysis and Energy Minimization Studies

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies on the conformational analysis and energy minimization of this compound. Theoretical studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to explore the potential energy surface of a molecule. This process identifies stable conformers, which are different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

For a molecule like this compound, with its flexible ethylsulfanyl chain, multiple conformers would be expected. The key dihedral angles that would define these conformers are those around the C(aryl)-S, S-C(ethyl), and C(ethyl)-C(ethyl) bonds. Energy minimization calculations would determine the relative energies of these conformers, identifying the most stable, or ground-state, conformation. Factors influencing conformational stability would include steric hindrance between the bulky bromoethyl group and the fluorophenyl ring, as well as electronic effects such as dipole-dipole interactions and hyperconjugation. Without specific research, any discussion of the relative energies or populations of these conformers remains speculative.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

No published studies were found that specifically predict the spectroscopic parameters of this compound using computational methods. Such predictions are a common application of computational chemistry, often used to aid in the interpretation of experimental spectra or to confirm molecular structures.

Typically, methods like DFT can be used to calculate various spectroscopic properties:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted with good accuracy, providing insights into the electronic environment of the nuclei.

IR Spectroscopy: Vibrational frequencies and their intensities can be calculated to help assign the absorption bands observed in an experimental infrared spectrum to specific molecular vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and thus the absorption wavelengths in the ultraviolet-visible spectrum.

A comparison between predicted and experimental spectroscopic data is crucial for validating the computational model and the determined molecular structure. However, in the absence of both experimental spectra and computational predictions for this compound in the available literature, such a comparison cannot be made.

Mechanistic Predictions and Transition State Elucidation via Computational Methods

There is a lack of available research on the computational prediction of reaction mechanisms or the elucidation of transition states involving this compound. Computational methods are powerful tools for investigating reaction pathways, allowing for the characterization of transition state structures, which are the high-energy intermediates that connect reactants and products.

By mapping the potential energy surface of a reaction, chemists can calculate activation energies, which are critical for understanding reaction rates and selectivity. For this compound, potential reactions of interest for computational study could include nucleophilic substitution at the carbon bearing the bromine atom or reactions involving the sulfur atom. Without dedicated computational studies, any proposed mechanisms or transition state structures for reactions involving this compound would be purely hypothetical.

Advanced Synthetic Applications of 1 2 Bromoethyl Sulfanyl 4 Fluorobenzene As a Building Block

Utilization in Heterocyclic Compound Synthesis

The dual functionality of 1-[(2-Bromoethyl)sulfanyl]-4-fluorobenzene, featuring both a nucleophilic sulfur atom (once deprotonated or as part of a larger nucleophilic structure) and an electrophilic bromoethyl chain, alongside a fluorinated phenyl group, makes it a promising candidate for the synthesis of various heterocyclic systems.

Synthesis of Sulfur-Containing Heterocycles (e.g., Thiazinanes, Thiazolotriazoles)

Sulfur-containing heterocycles are prevalent scaffolds in numerous biologically active compounds. Thiazinanes, six-membered rings containing one sulfur and one nitrogen atom, are accessible through various cyclization strategies. Often, these syntheses involve the reaction of bifunctional precursors, such as amino-halides or mercapto-amines, which undergo intramolecular cyclization. For instance, the synthesis of 1,3-thiazinan-4-ones can be achieved through the condensation of a primary amine, an aldehyde, and 3-mercaptopropionic acid. semanticscholar.org Another common approach involves the reaction of allylic bromides with thiourea (B124793) to form 2-amino-1,3-thiazin-4-ones. nih.gov Given the structure of this compound, its bromoethyl moiety serves as a potent electrophile for reactions with nitrogen or sulfur nucleophiles, which could initiate a cyclization cascade to form a thiazinane ring.

Thiazolotriazoles, which are fused heterocyclic systems containing both thiazole (B1198619) and triazole rings, are recognized for their broad pharmacological activities. nih.govnih.gov Their synthesis typically involves the reaction of a triazole-thiol precursor with an α-halo ketone or a similar bifunctional electrophile to construct the fused thiazole ring. nih.gov While the bromoethyl group of this compound is not an α-halo ketone, its reactivity as an alkylating agent suggests potential utility in multi-step synthetic pathways toward functionalized thiazolotriazole derivatives.

However, a review of the current literature does not provide specific documented examples of this compound being directly utilized for the synthesis of thiazinanes or thiazolotriazoles. Its structural components are amenable to the core principles of these syntheses, but its explicit application remains an area for future exploration.

Formation of Fluorine-Containing Heterocycles

The incorporation of fluorine into heterocyclic structures is a widely used strategy in drug discovery to enhance pharmacokinetic and pharmacodynamic properties. researchgate.netmdpi.com The synthesis of such compounds often relies on cycloaddition reactions or the cyclization of fluorinated precursors. nih.govresearchgate.netnih.gov The presence of the 4-fluorophenyl group in this compound makes it an attractive starting material for creating heterocycles where this moiety is a key substituent.

The development of synthetic methods for fluorinated heterocycles is a field of active research, with numerous strategies available for introducing fluorine atoms or fluorinated groups into a heterocyclic core. researchgate.net Building blocks containing a fluoroaryl group, like the subject compound, are valuable as they carry the desired fluorinated motif from the start of the synthetic sequence. The reactive bromoethyl group can be leveraged to build the heterocyclic ring system onto the fluoroaromatic core. For example, it could react with a dinucleophile to form a new ring system appended to the 4-fluorophenylsulfanyl moiety.

Despite its potential, specific applications of this compound in the direct synthesis of fluorine-containing heterocycles are not extensively detailed in the reviewed scientific literature. Nonetheless, its structure is well-suited for this purpose, positioning it as a valuable, albeit underutilized, building block for medicinal and materials chemistry.

Application in Diverse Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds in organic synthesis. The ability of this compound to participate in these reactions would significantly expand its synthetic utility. The molecule features a C(sp³)–Br bond, which can act as an electrophilic partner in various coupling protocols.

Integration into Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or triflate, is a cornerstone of modern synthesis due to its mild conditions and high functional group tolerance. tcichemicals.comlibretexts.org While the reaction is most common for aryl and vinyl halides, its application has been extended to include alkyl halides. tcichemicals.comrsc.org The coupling of alkyl bromides, particularly those with β-hydrogens like the bromoethyl group in this compound, can be challenging but has been achieved using specialized catalyst systems, including those based on iron or employing visible-light mediation. rsc.orgnih.govacs.org

A hypothetical Suzuki-Miyaura coupling involving this compound would likely pair its bromoethyl group with an organoboron compound (e.g., an arylboronic acid) to form a new C-C bond. This would effectively elongate the ethyl chain with a new substituent.

Coupling Partner 1 (Electrophile) Coupling Partner 2 (Nucleophile) Catalyst System Product Type
R-X (e.g., Alkyl Bromide)R'-B(OR)₂ (Boronic Ester)Pd(0) catalyst, Ligand, BaseR-R'
Aryl HalideAlkylboraneNi catalyst, Ligand, BaseAryl-Alkyl
Vinyl TriflateArylboronic AcidPd(0) catalyst, Ligand, BaseAryl-Vinyl
Table 1: Illustrative Examples of Suzuki-Miyaura Coupling Components. This table shows general examples of substrates used in Suzuki-Miyaura reactions.

Despite the theoretical potential, specific examples detailing the successful integration of this compound into Suzuki-Miyaura coupling protocols are not found in the surveyed literature.

Exploration in Other Metal-Catalyzed Coupling Methodologies

Beyond the Suzuki and Stille reactions, a wide array of other metal-catalyzed cross-coupling methods exists, each with unique advantages. For instance, Hiyama coupling utilizes organosilanes, offering a less toxic alternative to organostannanes. nih.gov Negishi coupling employs organozinc reagents, which often exhibit high reactivity. The C(sp³)–Br bond in this compound makes it a viable candidate for these and other coupling reactions, such as those catalyzed by nickel or iron, which are gaining prominence as more sustainable alternatives to palladium. tcichemicals.comnih.gov

Furthermore, multimetallic catalysis, where two different metal catalysts work cooperatively, has emerged as a strategy to couple two different electrophiles, such as an aryl bromide and an aryl triflate, without the need for pre-formed organometallic reagents. nih.gov The C-F bond on the aromatic ring of this compound, while generally robust, could potentially be activated for coupling under specific catalytic conditions, for example, using titanium or tantalum catalysts. researchgate.net

The structural motifs present in this compound position it as a versatile building block with significant potential for constructing complex molecules through various metal-catalyzed cross-coupling reactions. However, its practical application in these advanced synthetic methodologies has yet to be fully realized and documented in the available literature.

Role in Cascade, Domino, and Multicomponent Reactions

This compound is a versatile bifunctional reagent with significant potential in the construction of complex molecular architectures through cascade, domino, and multicomponent reactions. Its utility in these efficient synthetic strategies stems from the presence of two distinct reactive sites: the electrophilic bromoethyl group and the nucleophilic sulfur atom, as well as the activated 4-fluorophenyl ring. These features allow for the sequential formation of multiple chemical bonds in a single synthetic operation, adhering to the principles of atom and step economy.

The bromoethyl moiety serves as a potent electrophile, readily participating in nucleophilic substitution reactions. This reactivity can initiate a cascade sequence. For instance, reaction with a dinucleophile, such as a molecule containing both an amine and a thiol, could proceed via initial S-alkylation followed by an intramolecular cyclization, leading to the formation of complex heterocyclic systems. While specific examples utilizing this compound in such cascade reactions are not extensively documented in publicly available literature, the analogous reactivity of similar S-(2-haloethyl)aryl sulfides supports this potential application.

In the realm of multicomponent reactions (MCRs), which involve the simultaneous combination of three or more reactants to form a single product, this compound can be envisioned as a key building block. A hypothetical MCR could involve the reaction of an isocyanide, a carboxylic acid, and this compound. In such a scenario, the initial Ugi or Passerini-type reaction would form an intermediate that could subsequently undergo an intramolecular cyclization via displacement of the bromide, yielding highly functionalized, polycyclic structures incorporating the 4-fluorophenylthio moiety. A copper-catalyzed three-component reaction of aryldiazonium salts, a sulfur dioxide surrogate, and alkyl bromides has been reported for the synthesis of aryl alkyl thioethers, showcasing a modern approach to forming similar linkages. organic-chemistry.org

The following table illustrates a representative, albeit hypothetical, domino reaction involving this compound:

Reactant 1Reactant 2Catalyst/ConditionsIntermediateFinal ProductReaction Type
This compound2-AminothiophenolBase (e.g., K₂CO₃), DMFS-alkylation followed by intramolecular cyclization4-(4-Fluorophenyl)thio-2,3-dihydro-1,5-benzothiazepineDomino Reaction

Synthesis of Functionalized Organic Molecules for Research Purposes

The unique combination of a fluoroaryl group and a thioether linkage makes this compound an invaluable tool for the synthesis of a wide array of functionalized organic molecules for various research applications, from medicinal chemistry to materials science.

Introduction of Fluoroaryl and Thioether Moieties into Complex Scaffolds

The 4-fluorophenyl group is a common motif in pharmacologically active compounds, as the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. Current time information in Jakarta, ID.nih.govpearson.commdpi.comresearchgate.net Similarly, the thioether linkage is present in numerous natural products and synthetic molecules with diverse biological activities. nih.gov this compound provides a convenient handle to introduce both of these important pharmacophores into a target molecule in a single step.

The primary route for this functionalization is through nucleophilic substitution at the bromoethyl chain. A wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, can be employed to displace the bromide, thereby tethering the 4-fluorophenylthioethyl moiety to a more complex molecular scaffold. This strategy is particularly useful in the late-stage functionalization of drug candidates or natural product analogues, allowing for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.

The following table summarizes the types of linkages that can be formed using this compound with various nucleophiles:

NucleophileResulting LinkageProduct Class
Amine (R-NH₂)-S-CH₂-CH₂-NH-RAminoethyl thioether
Alcohol (R-OH)-S-CH₂-CH₂-O-RAlkoxyethyl thioether
Thiol (R-SH)-S-CH₂-CH₂-S-RDithioether
Carbanion (R⁻)-S-CH₂-CH₂-RAlkylated thioether

Generation of Novel Carbon Skeletons and Chiral Structures

Beyond simple appendage to existing scaffolds, this compound can be employed in reactions that construct novel carbon skeletons. For instance, its reaction with a suitable enolate could be the initial step in a sequence leading to the formation of a new carbocyclic or heterocyclic ring. Subsequent manipulation of the thioether, for example, through oxidation to a sulfoxide (B87167) or sulfone followed by elimination, can introduce unsaturation into the newly formed ring.

Furthermore, this building block can be utilized in the asymmetric synthesis of chiral thioethers. nih.gov While the parent molecule is achiral, its reaction with a chiral nucleophile or the use of a chiral catalyst can lead to the formation of enantiomerically enriched products. For example, a chiral amine could react via an SN2 mechanism to yield a chiral product. The synthesis of chiral thioethers is of significant interest due to their prevalence in biologically active molecules and their use as chiral ligands in asymmetric catalysis.

Development of Probes for Mechanistic Studies

The 4-fluorophenyl group in this compound can serve as a useful spectroscopic handle for mechanistic studies. The fluorine atom provides a clean signal in ¹⁹F NMR spectroscopy, which can be used to monitor the progress of a reaction and identify intermediates. This is particularly valuable in complex reaction mixtures where ¹H NMR signals may be heavily overlapped.

Moreover, the inherent properties of the fluoroaryl thioether moiety can be exploited in the design of molecular probes. For example, the fluorescence of a nearby fluorophore can be quenched by the sulfur atom through photoinduced electron transfer (PeT). A reaction at a different part of the molecule that alters the electronic properties of the thioether could disrupt this quenching, leading to a "turn-on" fluorescent response. While specific probes based on this compound are not prominently reported, the principles of probe design using similar fluorinated and thioether-containing molecules are well-established. nih.govresearchgate.netnih.govresearchgate.netmdpi.com Such probes could be developed to investigate biological processes or to study reaction mechanisms. For instance, a probe could be designed to react with a specific enzyme, with the resulting change in the environment of the 4-fluorophenylthioethyl group being reported by a change in fluorescence.

Probe TypeDesign PrinciplePotential Application
¹⁹F NMR ProbeMonitoring the chemical shift of the fluorine atomStudying reaction kinetics and identifying intermediates
Fluorescent ProbeModulation of fluorescence quenching by the thioetherDetecting specific enzymatic activity or the presence of certain analytes
Mechanistic ProbeTrapping of reactive intermediatesElucidating complex reaction pathways

Q & A

Basic: What are the common synthetic routes for 1-[(2-Bromoethyl)sulfanyl]-4-fluorobenzene, and how can their yields be optimized?

Methodological Answer:
A prominent synthesis involves deaminative bromination of primary amines, as demonstrated for structurally analogous compounds. For example, 1-(2-bromoethyl)-4-fluorobenzene was synthesized in 59% yield via a bromination reaction followed by chromatography purification . To optimize yields:

  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(dppf)Cl₂) to enhance coupling efficiency.
  • Reaction Conditions : Adjust temperature (e.g., 80°C in DMF) and reaction time (18–22 hours) to balance conversion and side-product formation.
  • Purification : Optimize solvent systems (e.g., PE for RF = 0.54) during column chromatography to improve resolution of the target compound .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H NMR : Key signals include aromatic protons (δ 7.21–6.95 ppm) and ethylenic protons (δ 3.54–3.13 ppm, J = 7.5 Hz), with splitting patterns influenced by fluorine and bromine atoms .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 336 [M-H]⁻ for derivatives) .
  • FTIR : Identify sulfanyl (C-S) stretches near 600–700 cm⁻¹ and aromatic C-F vibrations at ~1,200 cm⁻¹.

Basic: What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

  • Hydrolysis Risk : The bromoethyl group is susceptible to nucleophilic substitution. Store in anhydrous solvents (e.g., THF or DMF) under inert gas (N₂/Ar) to prevent hydrolysis .
  • Temperature : Long-term storage at –20°C minimizes decomposition.
  • Light Sensitivity : Protect from UV exposure due to the sulfanyl group’s potential photolytic cleavage .

Advanced: How does the sulfanyl group influence reactivity in nucleophilic substitution compared to chloro analogs?

Methodological Answer:

  • Leaving Group Ability : The sulfanyl group (–S–) is a weaker leaving group compared to chloride, reducing spontaneous substitution. However, under oxidative conditions (e.g., H₂O₂), it converts to sulfonyl (–SO₂–), enhancing electrophilicity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SN2 reactions, improving substitution rates for bromoethyl derivatives .
  • Comparative Studies : 1-(2-chloroethyl)-4-fluorobenzene (CAS 332-43-4) shows faster hydrolysis kinetics than bromoethyl analogs, highlighting bromine’s lower leaving-group propensity .

Advanced: What computational methods predict the physicochemical properties of this compound?

Methodological Answer:

  • Lipophilicity (XlogP) : Calculated XlogP = 3.3 indicates moderate hydrophobicity, guiding solvent selection for reactions .
  • Topological Polar Surface Area (TPSA) : TPSA = 0 Ų suggests low solubility in polar solvents, aligning with its aromatic/bromoethyl structure .
  • Density Functional Theory (DFT) : Model reaction pathways (e.g., bromine displacement) using software like Gaussian to predict activation energies and intermediates .

Advanced: How is this compound utilized in synthesizing bioactive heterocycles?

Methodological Answer:

  • Medicinal Chemistry Applications : React with amines (e.g., imidazolidinones) under basic conditions (NaH/DMF) to form C–N bonds. For example, it was used to synthesize a fluorobenzene-derived imidazolidinone with 84% yield via alkylation .
  • Mechanistic Insights : The bromoethyl group acts as an alkylating agent, enabling ring-closure reactions. Monitor intermediates via UPLC-MS (m/z 336 [M-H]⁻) to optimize stepwise synthesis .

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